2,4-Bis(bromomethyl)-1-fluorobenzene
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Overview
Description
2,4-Bis(bromomethyl)-1-fluorobenzene is an organic compound characterized by the presence of two bromomethyl groups and one fluorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(bromomethyl)-1-fluorobenzene typically involves the bromination of 2,4-dimethyl-1-fluorobenzene. This process can be carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually conducted under controlled temperature conditions to ensure selective bromination at the methyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions: 2,4-Bis(bromomethyl)-1-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation Reactions: The bromomethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 2,4-bis(methyl)-1-fluorobenzene using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in the formation of 2,4-bis(methyl)-1-fluorobenzene.
Scientific Research Applications
2,4-Bis(bromomethyl)-1-fluorobenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used to modify biomolecules for studying their interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,4-Bis(bromomethyl)-1-fluorobenzene involves its reactivity with various nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to create new chemical bonds and functional groups. The fluorine atom can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and stability.
Comparison with Similar Compounds
2,4-Bis(bromomethyl)-1,3,5-trimethylbenzene: Similar in structure but with additional methyl groups, affecting its reactivity and applications.
2,4-Bis(chloromethyl)-1-fluorobenzene:
2,4-Bis(bromomethyl)quinoline: Contains a quinoline ring, offering different electronic properties and applications.
Uniqueness: 2,4-Bis(bromomethyl)-1-fluorobenzene is unique due to the presence of both bromomethyl groups and a fluorine atom on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
Properties
IUPAC Name |
2,4-bis(bromomethyl)-1-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2F/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFUNHVJQGRGQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)CBr)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2F |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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